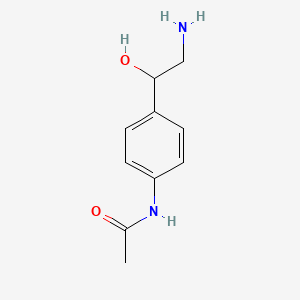
n-(4-(2-Amino-1-hydroxyethyl)phenyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-(2-Amino-1-hydroxyethyl)phenyl)acetamide is an organic compound with the molecular formula C10H14N2O2. This compound is known for its various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is characterized by the presence of an amino group, a hydroxyethyl group, and an acetamide group attached to a phenyl ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-(2-Amino-1-hydroxyethyl)phenyl)acetamide typically involves the reaction of 4-nitrophenylacetic acid with ethylene diamine under controlled conditions. The reaction proceeds through a series of steps including nitration, reduction, and acylation to yield the desired product. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems for monitoring and controlling reaction parameters such as temperature, pressure, and pH is common to optimize the production process.
化学反応の分析
Types of Reactions
N-(4-(2-Amino-1-hydroxyethyl)phenyl)acetamide undergoes various chemical reactions including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The amino and hydroxyethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenylacetamides.
科学的研究の応用
N-(4-(2-Amino-1-hydroxyethyl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Employed in the study of enzyme kinetics and as a substrate in biochemical assays.
Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of N-(4-(2-Amino-1-hydroxyethyl)phenyl)acetamide involves its interaction with specific molecular targets such as enzymes and receptors. The compound can act as an inhibitor or activator of enzymatic reactions, depending on its structure and the nature of the target enzyme. The pathways involved may include signal transduction, metabolic regulation, and gene expression modulation.
類似化合物との比較
Similar Compounds
- N-(4-(2-Hydroxyethyl)phenyl)acetamide
- N-(4-(2-Aminoethyl)phenyl)acetamide
- N-(4-(2-Hydroxyethyl)phenyl)acetamide
Uniqueness
N-(4-(2-Amino-1-hydroxyethyl)phenyl)acetamide is unique due to the presence of both amino and hydroxyethyl groups, which confer distinct chemical and biological properties. This dual functionality allows the compound to participate in a wider range of reactions and interactions compared to its analogs.
生物活性
N-(4-(2-Amino-1-hydroxyethyl)phenyl)acetamide, also referred to as N-[4-(2-amino-1-hydroxyethyl)phenyl]acetamide, is an organic compound with significant biological activity. This article delves into its chemical properties, biological effects, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the molecular formula C10H14N2O2 and a molecular weight of approximately 194.23 g/mol. Its structure features a phenyl ring substituted with an amino group and a hydroxyethyl group, along with an acetamide moiety. This unique configuration allows the compound to participate in various biochemical interactions.
Table 1: Structural Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C10H14N2O2 |
| Molecular Weight | 194.23 g/mol |
| Functional Groups | Amino, Hydroxyethyl, Acetamide |
1. Receptor Agonism
Research indicates that this compound may act as an agonist for the beta-2 adrenergic receptor (β2AR). This receptor is crucial in various physiological processes, including airway dilation and metabolic regulation. The agonistic activity suggests potential applications in treating respiratory conditions such as asthma or chronic obstructive pulmonary disease (COPD) .
2. Enzyme Interactions
The compound's structural characteristics imply its potential role as a substrate or inhibitor in enzyme kinetics studies. Preliminary studies suggest that it may interact with specific enzymes involved in metabolic pathways. Further investigation through binding affinity assays and functional studies is necessary to characterize these interactions comprehensively .
Study on Analgesic Properties
A study assessed the analgesic effects of this compound analogs, comparing them to traditional analgesics like acetaminophen (APAP). The findings indicated that while APAP has known hepatotoxic effects, certain derivatives of this compound exhibited reduced toxicity while maintaining analgesic efficacy .
Anticonvulsant Activity Assessment
Another research effort focused on synthesizing new derivatives based on the structure of this compound. These derivatives were evaluated for anticonvulsant activity in animal models. Results revealed varying degrees of efficacy, suggesting that modifications to the acetamide structure could enhance therapeutic outcomes .
特性
分子式 |
C10H14N2O2 |
|---|---|
分子量 |
194.23 g/mol |
IUPAC名 |
N-[4-(2-amino-1-hydroxyethyl)phenyl]acetamide |
InChI |
InChI=1S/C10H14N2O2/c1-7(13)12-9-4-2-8(3-5-9)10(14)6-11/h2-5,10,14H,6,11H2,1H3,(H,12,13) |
InChIキー |
AKHMNMOIRBSLGR-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NC1=CC=C(C=C1)C(CN)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















